1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
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Description
1-(2-(Trifluoromethyl)phenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C17H17F3N4O3S and its molecular weight is 414.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Synthesis : Research on similar compounds has led to the synthesis of urea derivatives featuring thiadiazole rings, with detailed structural analysis conducted through single-crystal X-ray diffraction. These studies shed light on the crystallographic properties, such as space groups, bond angles, and intermolecular interactions, which play a crucial role in understanding the compound's behavior and potential applications (Li-Qiao Shi, 2011).
- Microwave-assisted Synthesis : The advancement in synthetic methodologies includes microwave-assisted techniques for preparing thiadiazole urea derivatives, offering a rapid and efficient route compared to conventional methods. This approach significantly reduces reaction time, highlighting the importance of optimizing synthesis for potential industrial and research applications (F. Han et al., 2009).
Biological Activities
- Fungicidal Activities : Certain derivatives have demonstrated promising fungicidal properties against pathogens like Rhizoctonia solani and Botrytis cinerea. These findings indicate the potential of such compounds in agricultural applications, providing a basis for developing new fungicides (Xinjian Song et al., 2008).
- Antitumor Activities : Exploration into the biological activities of thiadiazole urea derivatives has also uncovered their potential in cancer treatment. For example, specific compounds have been identified with potent anti-chronic myeloid leukemia (CML) activity through the inhibition of the PI3K/AKT signaling pathway, suggesting their utility as lead molecules for cancer therapeutics (Weiwei Li et al., 2019).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3S/c1-10-8-14-15(24(3)28(26,27)23(14)2)9-13(10)22-16(25)21-12-7-5-4-6-11(12)17(18,19)20/h4-9H,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPFABBHYZCLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3=CC=CC=C3C(F)(F)F)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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